3-Pyridyl isothiocyanate

Descripción general

Descripción

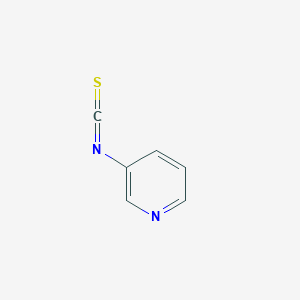

3-Pyridyl isothiocyanate is an organic compound with the molecular formula C6H4N2S. It is a derivative of isothiocyanate and is characterized by the presence of a pyridine ring attached to an isothiocyanate group. This compound is known for its versatility in organic synthesis and its applications in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Pyridyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with carbon disulfide in the presence of a base such as N-methylmorpholine. The reaction mixture is then treated with a phosphorylating agent like neopentyl glycol phosphorochloridite to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves a one-pot process where the corresponding amine is treated with carbon disulfide and a base, followed by desulfurization using iron(III) chloride. This method is efficient and yields the desired product in good quantities .

Análisis De Reacciones Químicas

Types of Reactions: 3-Pyridyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form thioureas.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

Thioureas: Formed by the reaction with amines.

Isothiocyanate Derivatives: Formed by reactions with other nucleophiles.

Aplicaciones Científicas De Investigación

Biological Activities

Cardioprotective Effects

Recent studies have highlighted the cardioprotective properties of 3-pyridyl isothiocyanate, particularly its role as a hydrogen sulfide (H₂S) donor. H₂S is known for its protective effects against ischemia/reperfusion injury. In vivo experiments have demonstrated that Py-NCS can mitigate damage caused by hypoxic conditions, suggesting its potential as a therapeutic agent in cardiovascular diseases .

Anticancer Properties

Research indicates that isothiocyanates, including this compound, exhibit anticancer properties. They may inhibit tumorigenesis through mechanisms such as the modification of DNA adduct formation. Studies have shown that dietary intake of isothiocyanates correlates with reduced cancer risk, particularly colorectal cancer, by affecting gene polymorphisms related to detoxification pathways .

Applications in Organic Chemistry

This compound serves as a versatile reagent in organic synthesis. It is utilized in:

- Synthesis of Heterocyclic Compounds : Py-NCS acts as a precursor for various heterocyclic structures like thiocarbamates and isoquinolines.

- Click Chemistry : It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the formation of triazoles .

Case Studies

-

Cardioprotective Mechanism Study

A study evaluated the pharmacological effects of this compound on ischemic injury models in rats. The results indicated that Py-NCS significantly reduced myocardial damage and improved cardiac function post-injury, supporting its use in anti-ischemic therapies . -

Colorectal Cancer Risk Assessment

A nested case-control study within the Shanghai Women's Health Study assessed urinary isothiocyanate levels and their association with colorectal cancer risk. The findings revealed an inverse relationship between urinary concentrations of isothiocyanates and cancer risk among specific genetic groups, suggesting a protective effect mediated by dietary intake .

Mecanismo De Acción

The mechanism of action of 3-pyridyl isothiocyanate involves its ability to release hydrogen sulfide (H2S), a gasotransmitter known for its cardioprotective properties. The compound interacts with cellular targets, leading to the activation of signaling pathways that confer protection against ischemic injury . The electron-deficient nature of the pyridine ring enhances its reactivity and effectiveness as an H2S donor.

Comparación Con Compuestos Similares

- Phenyl isothiocyanate

- Allyl isothiocyanate

- Benzyl isothiocyanate

- Sulforaphane

Comparison: 3-Pyridyl isothiocyanate is unique due to its pyridine ring, which imparts distinct electronic properties compared to other isothiocyanates. This structural feature enhances its reactivity and makes it a more effective H2S donor. In contrast, compounds like phenyl isothiocyanate and benzyl isothiocyanate have aromatic rings that influence their reactivity differently .

Actividad Biológica

3-Pyridyl isothiocyanate (Py-NCS) is a compound of significant interest in biological research due to its diverse biological activities, particularly its cardioprotective effects and potential as an anticancer agent. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is an aromatic isothiocyanate that serves as a versatile reagent in organic synthesis. Its structure consists of a pyridine ring substituted with an isothiocyanate group, which allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions . The compound's unique properties make it a candidate for pharmacological applications, especially in the context of cardiovascular health and cancer treatment.

1. Cardioprotective Effects

One of the most significant biological activities of this compound is its role as a hydrogen sulfide (H₂S) donor. H₂S is known for its protective effects against ischemia/reperfusion (I/R) injury, which can occur during heart attacks or strokes. Studies have shown that this compound can effectively release H₂S, contributing to its cardioprotective properties .

- Mechanism of Action : The cardioprotective effects are attributed to the modulation of signaling pathways involved in cellular protection during ischemic events. The compound enhances antioxidant defenses and reduces oxidative stress, thereby preserving cardiac function during injury .

2. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. This property is vital for mitigating oxidative damage in cells, which can lead to various diseases, including cancer and cardiovascular disorders .

- Antioxidant Mechanisms : Isothiocyanates, including Py-NCS, can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes such as glutathione S-transferases (GSTs) and heme oxygenase-1 (HO-1). This activation helps protect cells from oxidative damage by enhancing their detoxification capabilities .

3. Anticancer Potential

The anticancer properties of this compound have been explored in various studies. It has been shown to inhibit the growth of several cancer cell lines through multiple mechanisms:

- Induction of Apoptosis : Py-NCS has been reported to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Inhibition of Tumor Growth : In vivo studies suggest that this compound can reduce tumor size and proliferation rates in models of cancer .

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| 2-Pyridyl isothiocyanate | Isothiocyanate | Exhibits different reactivity patterns than Py-NCS |

| Benzyl isothiocyanate | Isothiocyanate | Known for its antimicrobial properties |

| 4-Methylthio-3-pyridyl | Thioether derivative | Shows distinct biological activity |

Research Findings and Case Studies

Several studies have focused on the pharmacological characterization of this compound:

- H₂S Release Study : A study evaluated a library of forty-five isothiocyanates for their H₂S releasing capacity, identifying this compound as one of the most promising candidates due to its effective release profile and subsequent cardioprotective effects .

- Antimicrobial Activity : In another study, derivatives containing the 3-pyridyl moiety exhibited high antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from < 3.09 to 500 µg/mL .

Propiedades

IUPAC Name |

3-isothiocyanatopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c9-5-8-6-2-1-3-7-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSZFBSYWXMXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371937 | |

| Record name | 3-isothiocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17452-27-6 | |

| Record name | 3-Pyridyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17452-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-isothiocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-isothiocyanatopyridine a useful reagent in analytical chemistry?

A1: 3-Isothiocyanatopyridine, also known as 3-pyridyl isothiocyanate, exhibits favorable reactivity with amines, forming thiourea derivatives that are readily detectable using liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). [] This property makes it a valuable derivatization reagent for analyzing amines. []

Q2: How does the structure of 3-isothiocyanatopyridine facilitate its use in LC/ESI-MS/MS?

A2: The thiourea derivatives formed by the reaction of 3-isothiocyanatopyridine with amines demonstrate efficient separation on reversed-phase columns used in LC. [] Furthermore, during the MS/MS analysis, the collision-induced dissociation of these derivatives primarily leads to the cleavage of the C-N bond within the thiourea structure. This results in a single, intense product ion, significantly enhancing detection sensitivity. []

Q3: Beyond analytical chemistry, what other applications utilize the reactivity of 3-isothiocyanatopyridine?

A4: The reaction of 3-isothiocyanatopyridine extends beyond analytical applications. It readily reacts with α-amino acids to yield pyrido[3,2-d]pyrimidine derivatives. [, ] This reaction incorporates the nitrogen from the amino acid into the pyrimidine ring of the final product. [, ] Notably, the mild reaction conditions minimize racemization of chiral substituents within the amino acid. [, ]

Q4: Can you elaborate on the synthesis and further transformations of 3-isothiocyanatopyridine?

A5: 3-Isothiocyanatopyridine (2) is synthesized from 3-amino-2-ethoxycarbonylpyridine (1) using the thiophosgene method. [] It can be directly converted into various pyrido[3,2-d]pyrimidine derivatives (6-11, 25-30) through reactions with nucleophiles. [] Additionally, it can be transformed into thiourethane (3), which serves as a precursor for more complex tricyclic systems (12-17, 18, 19). []

Q5: Does 3-isothiocyanatopyridine react differently with other heterocycles like pyrrole?

A6: Interestingly, the reaction of 3-isothiocyanatopyridine with pyrrole differs from its reaction with amino acids. Instead of incorporating the pyrrole nitrogen into a pyrimidine ring, the reaction occurs at the C2 carbon of the 3-isothiocyanatopyridine molecule. [] This reaction pathway leads to the formation of compound 20, which can further cyclize to yield compounds 21 and 22. []

Q6: How is 3-isothiocyanatopyridine utilized in the synthesis of 1,7-naphthyridine derivatives?

A7: 3-Isothiocyanatopyridine serves as a key building block in the synthesis of 4-aryl-1,7-naphthyridine-2(1H)-thiones. [, ] This synthesis involves the in situ generation of 4-(1-arylalk-1-enyl)-3-isothiocyanatopyridines from their corresponding isocyanides using elemental sulfur (S8) in the presence of a catalytic amount of selenium. [, ] These intermediates then undergo an electrocyclic reaction to yield the desired 1,7-naphthyridine-2(1H)-thiones. [, ]

Q7: Can 3-isothiocyanatopyridine be used to modify dendrimers for material science applications?

A8: Yes, 3-isothiocyanatopyridine is employed to functionalize diaminobutane poly(propyleneimine) dendrimers. [] The isothiocyanate group reacts with primary amine groups on the dendrimer periphery, introducing pyridyl moieties. [] This modification allows for the formation of hydrogen-bonded supramolecular complexes with molecules like 3-cholesteryloxycarbonylpropanoic acid, leading to materials that exhibit liquid crystalline properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.